Pyraclofos

Foliar residual activity Organophosphate comparison Crop protection

Pyraclofos (CAS 89784-60-1) is a chiral organophosphorus insecticide and acaricide characterized by a distinctive pyrazole ring and chlorophenyl group. The compound acts as an acetylcholinesterase (AChE) inhibitor with contact, stomach, and respiratory activity , demonstrating broad-spectrum efficacy against Lepidoptera, Coleoptera, Acarina, and nematode pests across fruit, vegetable, and ornamental crops.

Molecular Formula C14H18ClN2O3PS
Molecular Weight 360.8 g/mol
CAS No. 89784-60-1
Cat. No. B166689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyraclofos
CAS89784-60-1
SynonymsO-(1-(4-chlorophenyl)-4-pyrazolyl) O-ethyl S-propyl phosphorothioate
OMS 3040
OMS-3040
pyraclofos
Molecular FormulaC14H18ClN2O3PS
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3
InChIKeyQHGVXILFMXYDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.15e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Pyraclofos Procurement Guide: Comparative Efficacy and Differentiation of CAS 89784-60-1


Pyraclofos (CAS 89784-60-1) is a chiral organophosphorus insecticide and acaricide characterized by a distinctive pyrazole ring and chlorophenyl group [1]. The compound acts as an acetylcholinesterase (AChE) inhibitor with contact, stomach, and respiratory activity [2], demonstrating broad-spectrum efficacy against Lepidoptera, Coleoptera, Acarina, and nematode pests across fruit, vegetable, and ornamental crops [3]. Unlike many generic organophosphates, pyraclofos exhibits pronounced enantioselective biological activity, wherein its individual stereoisomers display substantially divergent toxicological profiles [4].

Why Generic Pyraclofos Substitution Carries Performance Risk: Chiral Purity and Comparative Efficacy


Generic substitution of pyraclofos with other organophosphate insecticides such as chlorpyrifos, profenofos, or prothiophos may result in diminished residual control and altered pest spectrum coverage. Direct comparative foliar spray assays demonstrate that pyraclofos provides residual activity exceeding that of eight comparator compounds including prothiophos, acephate, methomyl, demethylvinphos, chlorpyrifos-methyl, dicofol, fenbutatin oxide, and cyhexatin [1]. Furthermore, pyraclofos exists as a racemic mixture of enantiomers exhibiting profoundly divergent toxicological properties. The (+)-enantiomer demonstrates an LD50 of 0.398 mg·kg⁻¹ in Locusta migratoria manilensis, whereas the (−)-enantiomer displays an LD50 of 36.535 mg·kg⁻¹ under identical conditions, representing a 91.8-fold potency differential [2]. This enantioselective toxicity profile has been corroborated at the molecular level: (R)-pyraclofos binds human AChE with an affinity constant (K = 6.31 × 10⁴ M⁻¹) approximately 3.4-fold greater than that of (S)-pyraclofos (K = 1.86 × 10⁴ M⁻¹) [3]. Procurement of undefined racemic material or substitution with alternative organophosphates thus introduces substantial variability in both pest control efficacy and non-target organism toxicity profiles.

Pyraclofos Quantitative Differentiation Evidence: Comparative Data for Procurement Evaluation


Comparative Residual Foliar Activity: Pyraclofos vs. Eight Established Insecticides

Pyraclofos (tested as TIA-230) demonstrated higher residual activity by foliar spray than eight comparator insecticides: prothiophos, acephate, methomyl, demethylvinphos, chlorpyrifos-methyl, dicofol, fenbutatin oxide, and cyhexatin [1]. In field trials, 0.017% and 0.035% wettable powder solutions provided effective control against cabbage pests including Spodoptera litura, Mamestra brassicae, Plutella xylostella, Pieris rapae, and Myzus persicae [1].

Foliar residual activity Organophosphate comparison Crop protection

Enantioselective Toxicity Differential: 91.8-Fold Potency Variation Between Pyraclofos Enantiomers in Locusta migratoria

The enantiomers of pyraclofos exhibit a pronounced toxicity differential in Locusta migratoria manilensis. Following topical application to third-instar nymphs, the (+)-pyraclofos enantiomer demonstrated an LD50 of 0.398 mg·kg⁻¹ body weight, while the (−)-pyraclofos enantiomer showed an LD50 of 36.535 mg·kg⁻¹ under identical conditions, representing a 91.8-fold difference in potency [1]. In vitro AChE inhibition assays using crude enzyme extracted from control insects confirmed concentration-dependent inhibition with distinct enantioselective profiles [1].

Enantioselective toxicity Acetylcholinesterase inhibition Locusta migratoria

Molecular Basis of Enantioselective Neurotoxicity: Human AChE Binding Affinity and Thermodynamic Characterization

At the molecular level, (R)-pyraclofos binds human acetylcholinesterase with a binding constant (K) of 6.31 × 10⁴ M⁻¹, while (S)-pyraclofos binds with K = 1.86 × 10⁴ M⁻¹, yielding a 3.4-fold affinity difference [1]. The Gibbs free energy values for AChE-enantiomer complex formation were ΔG° = −37.4 kJ·mol⁻¹ for the (R)-enantiomer and ΔG° = −30.2 kJ·mol⁻¹ for the (S)-enantiomer, indicating more thermodynamically favorable binding for the (R)-configuration [1]. Molecular dynamics simulations revealed that the conformational flexibility of the AChE-(R)-pyraclofos complex exceeded that of the (S)-enantiomer complex, attributable to spatial displacement of residues Thr-64~Asn-89, Gly-122~Asp-134, and Thr-436~Tyr-449 [1].

Human acetylcholinesterase Binding affinity Enantioselective neurotoxicity

Hydrolytic Stability Profile: pH-Dependent Persistence for Environmental Fate Assessment

Pyraclofos exhibits pH-dependent hydrolytic stability with first-order degradation kinetics. At 40°C, the rate constants (k) for hydrolysis are 0.0214 d⁻¹ at pH 5.0, 0.1293 d⁻¹ at pH 7.0, and 2.1656 d⁻¹ at pH 9.0, corresponding to DT50 values of approximately 32.4 days (pH 5.0), 5.4 days (pH 7.0), and 0.32 days (pH 9.0) [1]. Independent vendor technical data corroborate a DT50 of 29 days at pH 7.0 and 25°C . The compound is relatively stable under acidic and neutral conditions but undergoes rapid alkaline hydrolysis [1].

Hydrolysis kinetics Environmental persistence pH-dependent degradation

Aquatic Toxicity Enantioselectivity: Differential Impact on Non-Target Vertebrate Models

Pyraclofos enantiomers exhibit distinct aquatic toxicity profiles in the zebrafish (Danio rerio) model. (R)-Pyraclofos was consistently more toxic than (S)-Pyraclofos across acute toxicity, developmental toxicity, and immunotoxicity endpoints [1]. Exposure induced time- and concentration-dependent malformations including pericardial edema, yolk sac edema, crooked bodies, and impaired hatching during embryonic development [2].

Aquatic toxicology Enantioselective ecotoxicity Zebrafish developmental toxicity

Pyraclofos Optimal Application Scenarios: Evidence-Based Procurement and Research Use Cases


Research Application: Enantioselective Neurotoxicity and AChE Binding Mechanism Studies

Pyraclofos serves as a model chiral organophosphate for investigating enantioselective acetylcholinesterase inhibition mechanisms. The compound's 3.4-fold differential binding affinity to human AChE (K = 6.31 × 10⁴ M⁻¹ for (R)-enantiomer vs. K = 1.86 × 10⁴ M⁻¹ for (S)-enantiomer) and corresponding ΔG° difference of −7.2 kJ·mol⁻¹ make it suitable for structure-activity relationship studies, molecular docking validation, and development of enantioselective toxicity prediction models [1]. The established 1:1 stoichiometry of AChE-enantiomer complex formation provides a tractable system for spectroscopic and computational investigations [1].

Industrial Application: Extended Residual Foliar Protection in Lepidopteran Pest Management

Pyraclofos is indicated for scenarios requiring extended foliar residual activity against lepidopteran pests where comparator compounds such as prothiophos, acephate, methomyl, demethylvinphos, chlorpyrifos-methyl, dicofol, fenbutatin oxide, and cyhexatin have demonstrated inferior persistence [1]. Field-validated efficacy at 0.017–0.035% WP concentrations against Spodoptera litura, Mamestra brassicae, and Plutella xylostella on cabbage supports its use in integrated pest management programs where reduced application frequency is a procurement consideration [1].

Research Application: Enantiomer-Specific Ecotoxicology in Aquatic Model Systems

Pyraclofos is employed as a chiral probe in aquatic toxicology studies using zebrafish (Danio rerio) to evaluate enantioselective developmental and immunological effects. The consistent observation that (R)-pyraclofos exhibits greater toxicity than (S)-pyraclofos across acute, developmental, and immunotoxicity endpoints supports investigations into stereoselective environmental fate, bioaccumulation, and risk assessment of chiral organophosphorus pesticides [2].

Industrial Application: Alkaline-Sensitive Formulation Scenarios Requiring Controlled Environmental Persistence

Given pyraclofos' rapid hydrolysis under alkaline conditions (DT50 ≈ 0.32 days at pH 9.0 and 40°C vs. DT50 ≈ 32.4 days at pH 5.0 and 40°C), procurement for applications in alkaline soil environments or tank-mixtures with high-pH adjuvants requires consideration of accelerated degradation profiles [3]. Conversely, this property may be advantageous in scenarios where reduced environmental persistence post-application is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyraclofos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.